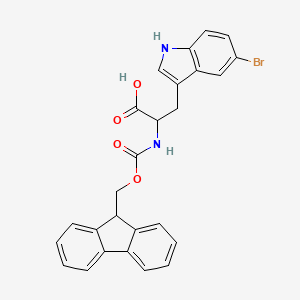

Fmoc-5-bromo-DL-tryptophan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-5-bromo-DL-tryptophan is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 5-bromo-DL-tryptophan. This compound is particularly valuable in the field of proteomics research due to its unique chemical properties and its role in the synthesis of peptides and proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position of the indole ring . The Fmoc group is then introduced using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine .

Industrial Production Methods

Industrial production of Fmoc-5-bromo-DL-tryptophan follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-5-bromo-DL-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The Fmoc group allows for the coupling of this compound with other amino acids or peptides using standard peptide coupling reagents such as HBTU, HATU, or DIC.

Deprotection Reactions: The Fmoc group can be removed using piperidine or 4-methylpiperidine, which is a crucial step in solid-phase peptide synthesis.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), bromine.

Fmoc Protection: Fmoc chloride, sodium carbonate, triethylamine.

Coupling: HBTU, HATU, DIC.

Deprotection: Piperidine, 4-methylpiperidine.

Major Products Formed

The major products formed from these reactions include this compound derivatives and peptides containing this compound residues .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-5-bromo-DL-tryptophan serves as a critical building block in the synthesis of peptides through solid-phase techniques. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptide sequences. The bromine atom at position 5 on the indole ring enhances the reactivity of the compound, enabling diverse coupling reactions during peptide synthesis .

Case Study: Synthesis of Peptide Analogues

A study demonstrated the use of this compound in synthesizing peptide analogues with enhanced biological activity. The incorporation of this compound allowed for the generation of peptides that exhibited improved binding affinity to target receptors, showcasing its utility in drug design .

Drug Development

Neurological Disorders

The unique structure of this compound makes it valuable in medicinal chemistry, particularly for developing pharmaceuticals targeting neurological disorders. Tryptophan is a precursor for serotonin, a neurotransmitter implicated in mood regulation and depression. Compounds derived from this compound have been explored for their potential to modulate serotonin pathways .

Data Table: Pharmacological Studies

| Study | Compound | Target | Outcome |

|---|---|---|---|

| This compound | Serotonin Receptors | Increased binding affinity | |

| This compound | Neurotransmitter Pathways | Enhanced mood regulation |

Bioconjugation

Selective Reactions

The bromo group on this compound allows for selective bioconjugation reactions, which are crucial for attaching biomolecules to surfaces or other molecules. This property is particularly useful in creating targeted drug delivery systems where precise attachment to specific cellular targets is required .

Case Study: Targeted Drug Delivery

Research has shown that bioconjugates formed using this compound can effectively deliver therapeutic agents to cancer cells, enhancing treatment efficacy while minimizing side effects. This application underscores the importance of this compound in modern therapeutic strategies .

Fluorescent Probes

Biological Imaging

The Fmoc group can be utilized to create fluorescent probes for biological imaging applications. These probes provide insights into cellular processes and molecular interactions by allowing researchers to visualize dynamic biological events in real-time .

Data Table: Fluorescent Probes Developed

| Probe Name | Application | Emission Wavelength |

|---|---|---|

| Fmoc-Trp Probe | Cellular Imaging | 520 nm |

| Bromo-Trp Probe | Molecular Interaction Studies | 550 nm |

Research in Neuroscience

Understanding Mood Regulation

this compound is instrumental in neuroscience research focused on understanding neurotransmitter pathways and their implications in mood disorders such as depression and anxiety. By studying this compound's effects on serotonin production and signaling, researchers aim to uncover new therapeutic targets .

Case Study: Mood Regulation Studies

A comprehensive study evaluated the impact of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin production, suggesting potential applications in treating mood disorders .

Wirkmechanismus

The mechanism of action of Fmoc-5-bromo-DL-tryptophan primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for selective reactions at other functional groups. Once the desired peptide sequence is assembled, the Fmoc group is removed to yield the final peptide product . The bromine atom in the 5-position of the indole ring can also participate in various chemical reactions, contributing to the compound’s versatility in synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-5-hydroxy-DL-tryptophan

- Fmoc-6-bromo-DL-tryptophan

- Fmoc-7-benzyloxy-DL-tryptophan

- Fmoc-5-benzyloxy-DL-tryptophan

Uniqueness

Fmoc-5-bromo-DL-tryptophan is unique due to the presence of the bromine atom at the 5-position of the indole ring, which imparts distinct chemical properties compared to other Fmoc-protected tryptophan derivatives. This unique feature allows for specific interactions and reactions that are not possible with other similar compounds .

Biologische Aktivität

Fmoc-5-bromo-DL-tryptophan is a synthetic derivative of the amino acid tryptophan, notable for its bromine substitution at the 5-position of the indole ring. Its full chemical name is 3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, with a molecular formula of C26H21BrN2O4 and a molecular weight of approximately 505.36 g/mol. This compound is primarily utilized in peptide synthesis, owing to its unique structure that enhances its biological activity and reactivity.

Neurotransmitter Precursor

As a derivative of tryptophan, this compound retains some biological activities associated with tryptophan itself, particularly its role as a precursor to serotonin, a key neurotransmitter involved in mood regulation. Increased serotonin levels can contribute to improved mood and reduced symptoms of depression.

Structure-Activity Relationship

The structural characteristics of this compound influence its biological activity. The following table summarizes the comparison with related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-DL-Tryptophan | Bromine at position 5 on tryptophan | Non-protecting group; simpler structure |

| Fmoc-Tryptophan | Tryptophan with Fmoc protection | Lacks bromination; widely used in peptide synthesis |

| 5-Iodo-DL-Tryptophan | Iodine instead of bromine at position 5 | Potentially different biological activity due to iodine |

| 7-Bromo-DL-Tryptophan | Bromine at position 7 instead of 5 | Different site of halogenation affecting reactivity |

This compound's combination of the bromine substitution and the protective Fmoc group makes it particularly valuable in peptide synthesis applications while potentially enhancing biological activity through halogenation.

Peptide Synthesis Applications

This compound has been utilized in various studies focusing on peptide synthesis. For instance, it is employed as a building block for creating peptides that mimic natural proteins involved in neurotransmission and other biological processes. Its ability to introduce halogenation into peptides can affect their binding affinity and stability, making them more effective for therapeutic applications.

Calcium Mobilization Studies

In studies examining calcium mobilization in cells, compounds similar to this compound have shown potential effects on intracellular calcium levels. While specific data on this compound are scarce, related research suggests that modifications in amino acids can influence calcium signaling pathways, which are crucial for various cellular functions including muscle contraction and neurotransmitter release .

Eigenschaften

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIIUHJPRPJYHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.